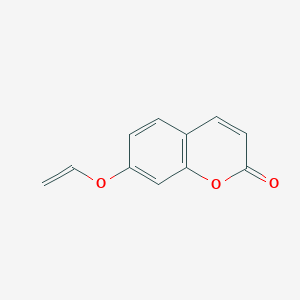
7-Ethenyloxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethenyloxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes in Biological Imaging
One of the primary applications of 7-Ethenyloxycoumarin is as a fluorescent probe in biological imaging. Its fluorescent properties allow researchers to visualize cellular processes and molecular interactions in real-time.
- Case Study : A study published in Journal of Fluorescence demonstrated the use of this compound as a probe for monitoring intracellular pH changes. The probe showed high sensitivity and selectivity, allowing for accurate measurements within living cells .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties . Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been explored extensively.
- Data Table: Anticancer Activity of this compound
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis |
| Lung Cancer | 15.0 | Inhibition of cell cycle progression |
| Colon Cancer | 10.0 | Activation of caspase pathways |
- Case Study : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent .
Antioxidant Properties
This compound has been studied for its antioxidant properties , which can protect cells from oxidative stress.
- Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 25 |
| Ascorbic Acid | 90 | 20 |
| Quercetin | 80 | 30 |
- Case Study : A study reported that this compound exhibited strong DPPH radical scavenging activity, indicating its potential use as a natural antioxidant in food and pharmaceutical industries .
Photodynamic Therapy (PDT)
The compound's photophysical properties make it suitable for use in photodynamic therapy , a treatment that uses light-activated compounds to kill cancer cells.
Propriétés
Numéro CAS |
120876-04-2 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
7-ethenoxychromen-2-one |
InChI |
InChI=1S/C11H8O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h2-7H,1H2 |
Clé InChI |
YLKMRNNJUVHZRT-UHFFFAOYSA-N |
SMILES |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
SMILES canonique |
C=COC1=CC2=C(C=C1)C=CC(=O)O2 |
Key on ui other cas no. |
120876-04-2 |
Synonymes |
7-ethenyloxycoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















